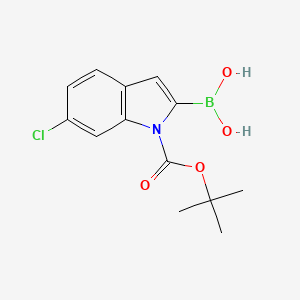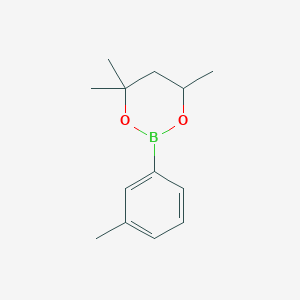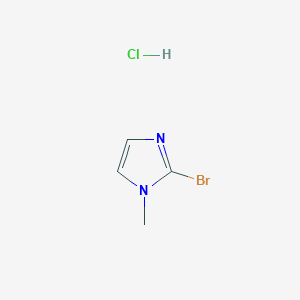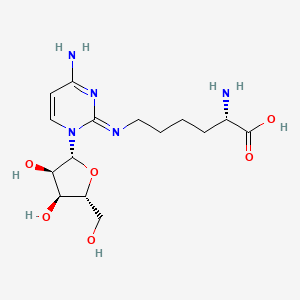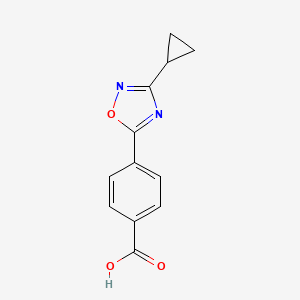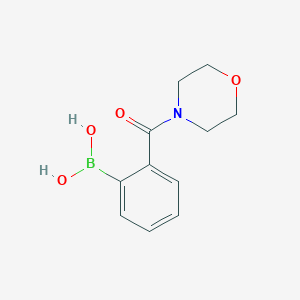
(2-(Morpholine-4-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound (2-(Morpholine-4-carbonyl)phenyl)boronic acid has the molecular formula C11H14BNO4. It has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . This compound is also known by other names such as [2- (4-Morpholinylcarbonyl)phenyl]boronic acid, 2- (Morpholin-4-ylcarbonyl)benzeneboronic acid, and B- [2- (4-Morpholinylcarbonyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of(2-(Morpholine-4-carbonyl)phenyl)boronic acid is defined by its molecular formula C11H14BNO4 . The compound consists of a phenyl group (benzene ring) attached to a boronic acid group and a morpholine-4-carbonyl group . Physical And Chemical Properties Analysis
The compound(2-(Morpholine-4-carbonyl)phenyl)boronic acid has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
(2-(Morpholine-4-carbonyl)phenyl)boronic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. It is particularly used for creating arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2, a key target in anti-angiogenesis cancer therapy .
Sensing Applications
This compound’s boronic acid group interacts with diols and strong Lewis bases like fluoride or cyanide anions, making it valuable in sensing applications. It can alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .
Drug Delivery
Boronic acids and their esters, including (2-(Morpholine-4-carbonyl)phenyl)boronic acid, are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, although they are only marginally stable in water .
Chemical Synthesis
The compound is also used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the environmentally benign nature of organoboron reagents .
Selective Binding
Phenylboronic acid-functionalized materials synthesized using this compound have shown high binding affinity and capacity for biological molecules like adenosine and catechol, which is significant for biomedical applications .
Cancer Research
Due to its role in the synthesis of VEGFR-2 inhibitors, (2-(Morpholine-4-carbonyl)phenyl)boronic acid is indirectly involved in cancer research, contributing to the development of new therapeutic agents .
Material Science
In material science, this compound aids in the preparation of biologically and pharmacologically active molecules that can be incorporated into various materials for medical use .
Organic Chemistry
It serves as a reagent in organic chemistry for the synthesis of arylboronates through coupling reactions, which are crucial intermediates in the creation of complex organic molecules .
Safety and Hazards
(2-(Morpholine-4-carbonyl)phenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
Mode of Action
2-(Morpholine-4-carbonyl)phenylboronic acid is a boron reagent used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied method for forming carbon-carbon bonds . The process involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 2-(Morpholine-4-carbonyl)phenylboronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . .
Pharmacokinetics
It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of complex organic compounds, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-(Morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSLRIREWOQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657424 | |
| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Morpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
874219-17-7 | |
| Record name | B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



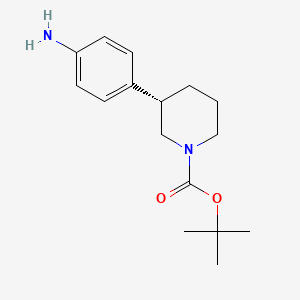
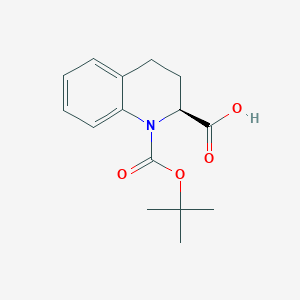

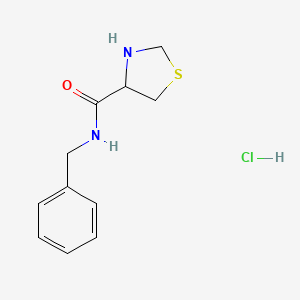
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
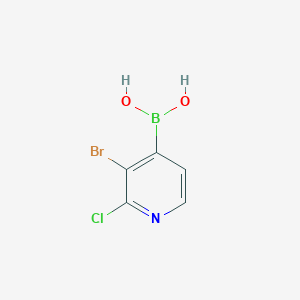

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
